Sideretin (reduced form)

Description

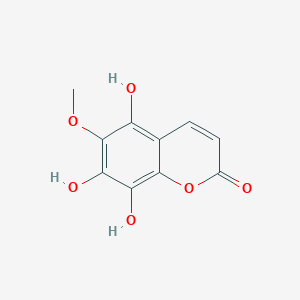

Structure

3D Structure

Properties

CAS No. |

2177290-23-0 |

|---|---|

Molecular Formula |

C10H8O6 |

Molecular Weight |

224.17 g/mol |

IUPAC Name |

5,7,8-trihydroxy-6-methoxychromen-2-one |

InChI |

InChI=1S/C10H8O6/c1-15-10-6(12)4-2-3-5(11)16-9(4)7(13)8(10)14/h2-3,12-14H,1H3 |

InChI Key |

WMAQKVUYHVUULI-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1O)C=CC(=O)O2)O)O |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C=CC(=O)O2)O)O |

Origin of Product |

United States |

Discovery and Initial Characterization of Sideretin Reduced Form

Identification of Sideretin (Reduced Form) as a Major Root Exudate in Response to Iron Deficiency

Sideretin, a novel redox-active catecholic metabolite, has been identified as a primary molecule exuded by the roots of Arabidopsis thaliana and other eudicot species in response to iron deficiency. nih.govnih.gov This response is a key component of the "Strategy I" iron acquisition system employed by non-graminaceous plants to cope with the low bioavailability of iron in many soils, particularly those that are alkaline. nih.govnih.gov Under iron-limiting conditions, especially at an acidic pH, sideretin is the most abundant coumarin (B35378) released into the rhizosphere. nih.govoup.comnih.gov Its production and exudation are significantly increased when plants experience iron starvation. oup.comnih.gov While sideretin is the dominant coumarin at acidic to slightly acidic pH, under alkaline conditions, its precursor, fraxetin (B1674051), becomes more prevalent in root exudates. oup.comresearchgate.net The secretion of these oxygenated coumarins is facilitated by the ATP-binding cassette protein PDR9. nih.gov The discovery of sideretin and its role as a major root exudate has highlighted a previously underappreciated mechanism of reduction-based iron uptake in plants, suggesting that the secretion of small-molecule reductants is a widespread strategy. nih.govnih.gov

Methodologies for Isolation and Purification from Biological Sources

The isolation and purification of sideretin from biological sources are complicated by its inherent instability. nih.gov Sideretin readily oxidizes upon exposure to air or during standard chromatographic procedures, converting to its quinone analog. nih.gov This sensitivity to oxidation and light necessitates specific handling and purification techniques. nih.gov

To obtain the pure reduced form of sideretin, a chemical reduction process is employed. nih.gov The oxidized form can be treated with hydrogen gas (H₂) in the presence of a palladium catalyst. nih.gov This reaction effectively re-reduces the quinone back to the hydroquinone (B1673460), which is the reduced form of sideretin. nih.gov Following this reduction, it is crucial to handle the solution under an inert atmosphere, such as argon, to prevent re-oxidation. nih.gov

For analytical purposes, sideretin has been synthesized from its precursor, fraxetin, using a phthaloyl peroxide-mediated hydroxylation strategy. nih.gov The identity of the synthesized sideretin was then confirmed by comparing its properties to the compound isolated from plant exudates. nih.gov

Spectroscopic and Electrochemical Characterization of Sideretin (Reduced Form) and its Redox State

The structural elucidation of sideretin has been accomplished through a combination of advanced spectroscopic techniques. Mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), has been instrumental in identifying and quantifying sideretin in root exudates. oup.comnih.gov The identity of the naturally exuded sideretin was confirmed by comparison with a chemically synthesized standard. nih.gov

UV-Vis spectrophotometry has been used to monitor the oxidation of sideretin. When exposed to air, the absorbance spectra of a solution of the reduced form of sideretin change over time, indicating its conversion to the oxidized (quinone) form. nih.gov This technique allows for the real-time observation of its redox state. nih.gov Sideretin has also been noted to be highly sensitive to light. nih.gov

Cyclic voltammetry has been a key technique for characterizing the electrochemical properties of sideretin and determining its redox potential. nih.govresearchgate.net These measurements have shown that the additional hydroxylation in sideretin's structure significantly lowers its reduction potential compared to its precursor, fraxetin, by approximately 300 mV. nih.gov This lower redox potential is consistent with the observation that sideretin is much more readily oxidized in the presence of air than fraxetin. nih.gov

The electrochemical data provide a quantitative measure of sideretin's capacity to act as a reductant, which is central to its biological function of reducing Fe(III) to the more soluble Fe(II) form in the rhizosphere. nih.govresearchgate.net

Interactive Data Table: Redox Potentials of Coumarins

| Compound | Estimated Midpoint Potential (mV vs SHE) at Acidic pH |

| Sideretin | 20 |

| Fraxetin | 284 |

| Esculetin | 395 |

| Scopoletin (B1681571) | 697 |

| Data derived from cyclic voltammetry measurements. nih.gov |

Biosynthesis of Sideretin Reduced Form

Precursor Pathways in Phenylpropanoid Metabolism Leading to Coumarins

The journey to sideretin begins with the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites. wikipedia.orgfrontiersin.org The initial precursor for this pathway is the amino acid phenylalanine. wikipedia.orgfrontiersin.org Through the action of a series of enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), phenylalanine is converted into p-coumaroyl-CoA. frontiersin.org This molecule serves as a critical branch point, leading to the production of various classes of compounds, including flavonoids, lignins, and coumarins. wikipedia.org

The biosynthesis of coumarins from p-coumaroyl-CoA involves several hydroxylation and methylation steps. A key intermediate in the pathway leading to sideretin is feruloyl-CoA. nih.govoup.com The conversion of precursors from the general phenylpropanoid pathway into the coumarin (B35378) scaffold is a pivotal step that sets the stage for the generation of more complex coumarins like sideretin.

Enzymatic Steps and Catalytic Mechanisms Leading to Sideretin (Reduced Form) Production

The production of sideretin from the phenylpropanoid intermediate feruloyl-CoA is a three-step enzymatic cascade. This process is particularly active in the roots of plants like Arabidopsis thaliana when faced with iron-limiting conditions. nih.govoup.com

The first committed step in the biosynthesis of many coumarins, including the precursor to sideretin, is catalyzed by FERULOYL-CoA 6′-HYDROXYLASE 1 (F6′H1). nih.govvilber.com F6'H1 is a 2-oxoglutarate-dependent dioxygenase that facilitates the ortho-hydroxylation of feruloyl-CoA to produce 6'-hydroxyferuloyl-CoA. oup.comnih.gov This hydroxylation is a prerequisite for the subsequent spontaneous or enzyme-catalyzed lactonization (ring closure) that forms the characteristic coumarin ring structure of scopoletin (B1681571). nih.govoup.com The expression of the F6'H1 gene is significantly upregulated in roots under iron deficiency, highlighting its crucial role in the plant's response to this nutritional stress. nih.govvilber.com

Once scopoletin is formed, the next step towards sideretin is its conversion to fraxetin (B1674051). This reaction is catalyzed by SCOPOLETIN 8-HYDROXYLASE (S8H), an enzyme identified as At3g12900 in Arabidopsis thaliana. nih.govnih.govbiorxiv.org S8H is a 2-oxoglutarate-dependent dioxygenase that hydroxylates scopoletin at the C8 position, yielding fraxetin (7,8-dihydroxy-6-methoxycoumarin). nih.govnih.govbiorxiv.org The function of S8H has been confirmed through in vitro enzymatic assays with heterologously expressed protein and by analyzing mutant plants lacking a functional S8H enzyme, which accumulate scopoletin and are deficient in fraxetin production. nih.govbiorxiv.org Like F6'H1, S8H plays a critical role in the iron acquisition strategy of plants. nih.govuea.ac.uk

The final step in the biosynthesis of sideretin is the hydroxylation of fraxetin. This reaction is mediated by the cytochrome P450 enzyme CYP82C4. nih.govoup.com This enzyme catalyzes the addition of a hydroxyl group to the C5 position of fraxetin, resulting in the formation of sideretin (5,7,8-trihydroxy-6-methoxycoumarin). nih.gov The involvement of CYP82C4 was confirmed by the analysis of cyp82c4 mutant plants, which were unable to produce sideretin but accumulated its precursor, fraxetin. nih.gov Furthermore, heterologous expression of CYP82C4 in yeast and subsequent incubation with fraxetin demonstrated the direct conversion to sideretin. nih.gov This final hydroxylation step is crucial as it creates the catecholic structure of sideretin, which is vital for its function in iron mobilization and reduction. nih.gov

| Enzyme | Substrate | Product | Reaction Type |

|---|---|---|---|

| FERULOYL-CoA 6′-HYDROXYLASE 1 (F6′H1) | Feruloyl-CoA | 6'-Hydroxyferuloyl-CoA (precursor to Scopoletin) | ortho-hydroxylation |

| SCOPOLETIN 8-HYDROXYLASE (S8H) | Scopoletin | Fraxetin | Hydroxylation |

| Cytochrome P450 CYP82C4 | Fraxetin | Sideretin (reduced form) | Hydroxylation |

Genetic Basis of Sideretin (Reduced Form) Biosynthesis

The biosynthesis of sideretin is tightly regulated at the genetic level, with the expression of the key biosynthetic genes being highly responsive to the plant's iron status.

The genes encoding the three key enzymes in the sideretin biosynthetic pathway have been identified in Arabidopsis thaliana. These are F6'H1 (At3g13610), S8H (At3g12900), and CYP82C4 (At4g31940). nih.govvilber.com Transcriptomic analyses have revealed that the expression of all three genes is significantly upregulated in roots under conditions of iron deficiency. nih.govvilber.combiorxiv.org This coordinated upregulation ensures the efficient production of sideretin when it is most needed for iron acquisition. The expression of these genes is part of a broader transcriptional reprogramming that occurs in plants to cope with low iron availability. nih.gov The induction of F6'H1, S8H, and CYP82C4 upon iron starvation underscores the integral role of the sideretin pathway in the plant's strategy for iron uptake. vilber.comnih.govbiorxiv.org

| Gene | Enzyme Encoded | Expression Profile under Iron Deficiency |

|---|---|---|

| F6'H1 (At3g13610) | FERULOYL-CoA 6′-HYDROXYLASE 1 | Upregulated in roots |

| S8H (At3g12900) | SCOPOLETIN 8-HYDROXYLASE | Upregulated in roots |

| CYP82C4 (At4g31940) | Cytochrome P450 CYP82C4 | Upregulated in roots |

Transcriptional Regulation of Biosynthetic Genes

The expression of the genes encoding the key enzymes in the sideretin biosynthetic pathway is intricately regulated, primarily by the availability of iron. The three core enzymes involved are Feruloyl-CoA 6'-Hydroxylase1 (F6’H1), Scopoletin 8-Hydroxylase (S8H), and the cytochrome P450 enzyme CYP82C4. The transcriptional activation of these genes is a coordinated response to iron-deficient conditions.

Under iron deficiency, the expression of F6’H1, S8H, and CYP82C4 is significantly upregulated in the roots of plants like Arabidopsis thaliana. nih.govnih.govnih.govnih.gov This induction is a crucial part of the plant's strategy to enhance iron uptake from the soil. The transcription factor FIT (FER-LIKE IRON DEFICIENCY-INDUCED TRANSCRIPTION FACTOR) has been shown to be involved in the activation of F6’H1 expression in a manner dependent on iron status. nih.gov

The transcription factor MYB72 also plays a significant role in regulating coumarin biosynthesis. It has been found to regulate the biosynthesis of scopoletin and is implicated in the control of F6’H1 expression. nih.govnih.govoup.com Interestingly, MYB72 appears to have a dual role in response to environmental pH. At alkaline pH, MYB72 contributes to the repression of CYP82C4 expression, thereby shifting the balance of coumarin production away from sideretin and towards fraxetin. oup.com This suggests a sophisticated regulatory mechanism that adapts the plant's iron acquisition strategy to different soil conditions.

The promoter region of the CYP82C4 gene contains specific cis-regulatory elements, including several IDE1-like (iron deficiency-responsive element) sequences, which are thought to be involved in its response to iron availability. nih.gov The expression of CYP82C4 is also influenced by the circadian rhythm in a light-dependent manner. nih.govcore.ac.uk

Table 1: Key Transcription Factors and Regulatory Elements in Sideretin Biosynthesis

| Gene | Transcription Factor / Regulatory Element | Regulatory Effect | Condition |

| F6’H1 | FIT | Activation | Iron Deficiency |

| MYB72 | Regulation | Iron Deficiency | |

| S8H | - | Upregulation | Iron Deficiency |

| CYP82C4 | IDE1-like elements | Response to Iron Deficiency | Iron Deficiency |

| MYB72 | Repression | Alkaline pH | |

| - | Upregulation | Iron Deficiency | |

| - | Downregulation | Phosphate Deficiency |

Heterologous Expression Systems for Pathway Elucidation

The elucidation of the sideretin biosynthetic pathway has been greatly facilitated by the use of heterologous expression systems. These systems allow for the functional characterization of individual enzymes and the reconstitution of the entire pathway in a controlled environment, away from the complex metabolic background of the native plant.

Nicotiana benthamiana has proven to be a particularly valuable heterologous host for studying sideretin biosynthesis. nih.gov Through a process of transient expression, where the genes for F6’H1, S8H, and CYP82C4 are introduced into N. benthamiana leaves, researchers have successfully reconstituted the entire sideretin biosynthetic pathway. nih.gov This in vivo reconstitution confirmed the enzymatic functions of the three key proteins. When only F6’H1 was expressed, scopoletin accumulated. Co-expression of F6’H1 and S8H resulted in the production of fraxetin. Finally, the expression of all three enzymes—F6’H1, S8H, and CYP82C4—led to the accumulation of sideretin, demonstrating the sequential nature of the pathway. nih.govresearchgate.net This approach provided definitive evidence for the roles of these enzymes in converting feruloyl-CoA to sideretin.

In addition to pathway reconstitution, heterologous expression in microorganisms has been instrumental in characterizing the individual enzymes. The enzyme Scopoletin 8-Hydroxylase (S8H) was heterologously expressed in Escherichia coli for purification and subsequent biochemical analysis. nih.govresearchgate.net This allowed for in vitro assays to confirm its specific activity of converting scopoletin to fraxetin through hydroxylation at the C8 position. nih.govresearchgate.net

The use of these heterologous systems has been crucial in overcoming challenges associated with studying plant secondary metabolic pathways, such as low abundance of intermediates and enzymes in the native plant. The ability to express and study these pathways in hosts like N. benthamiana and E. coli provides a powerful tool for both fundamental research and potential biotechnological applications. nih.govnih.gov

Table 2: Heterologous Expression Systems Used in Sideretin Pathway Elucidation

| Host Organism | Genes Expressed | Purpose | Key Finding |

| Nicotiana benthamiana | F6’H1, S8H, CYP82C4 | Pathway reconstitution | Confirmed the three-step enzymatic conversion from a precursor to sideretin. nih.gov |

| Escherichia coli | S8H | Enzyme characterization | Purified active S8H and confirmed its function as a scopoletin 8-hydroxylase. nih.govresearchgate.net |

Mechanisms of Action of Sideretin Reduced Form in Iron Homeostasis

Chelation and Solubilization of Insoluble Ferric Iron (Fe³⁺)

In most aerated soils, iron exists predominantly as insoluble ferric hydroxides, rendering it largely unavailable to plants. Sideretin, like other catecholic coumarins such as fraxetin (B1674051) and esculetin, possesses a catechol moiety—a benzene (B151609) ring with two adjacent hydroxyl groups—which is crucial for its function. oup.comnih.gov This structural feature enables sideretin to act as an effective chelating agent, binding to ferric iron. nih.govnih.gov

The chelation process facilitates the mobilization and solubilization of iron from these insoluble precipitates. oup.comnih.govbiorxiv.org In vitro assays have demonstrated that sideretin can efficiently solubilize iron from freshly precipitated iron hydroxide (B78521). oup.comnih.gov At acidic to neutral pH levels (pH 5.6 and 6.5), sideretin, along with fraxetin and esculetin, can quickly solubilize almost all precipitated iron. oup.comnih.gov This action transforms solid-phase iron into a soluble Fe(III)-coumarin complex, making it available for subsequent reduction at the plasma membrane of root cells. nih.gov However, the iron mobilization capacity of sideretin is highly dependent on pH; its effectiveness diminishes significantly under alkaline conditions, where it shows almost negligible Fe(III) mobilization activity. nih.govoup.com

Reductive Mobilization of Ferric Iron (Fe³⁺) to Bioavailable Ferrous Iron (Fe²⁺)

Beyond simply chelating and solubilizing ferric iron, sideretin plays a critical role in its reduction to the more soluble and biologically useful ferrous form (Fe²⁺). This reductive capacity is a key feature that distinguishes it from other mobilizing compounds and is fundamental to the iron uptake strategy of many plants. oup.comnih.govnih.gov

The structure of sideretin is directly linked to its function as a reductant. nih.gov The presence of an additional hydroxyl group compared to its precursor, fraxetin, significantly lowers its reduction potential. nih.gov Cyclic voltammetry has shown that this extra hydroxylation lowers the reduction potential by approximately 300 mV relative to fraxetin, making sideretin a more potent reducing agent. nih.gov

This enhanced reductive power is evident in its redox chemistry. Sideretin can directly donate electrons to Fe³⁺, reducing it to Fe²⁺. nih.gov This process is particularly efficient under acidic conditions, where sideretin is considered the dominant chemical reductant exuded by Arabidopsis thaliana roots. oup.comnih.govplantae.org The estimated midpoint potential of sideretin at acidic pH is approximately 20 mV, which is considerably lower than that of fraxetin (284 mV) and esculetin (395 mV), confirming it is the most easily oxidized among these coumarins. nih.gov This non-enzymatic reduction of ferric iron by a secreted small molecule is a vital component of iron acquisition, complementing the enzymatic processes at the root surface. nih.gov

| Coumarin (B35378) | Estimated Midpoint Potential (mV) |

|---|---|

| Sideretin | 20 |

| Fraxetin | 284 |

| Esculetin | 395 |

| Scopoletin (B1681571) | 697 |

Kinetic studies reveal that sideretin reduces Fe³⁺ more rapidly than related catecholic coumarins. In vitro Fe(III) reduction assays demonstrate that sideretin exhibits faster initial kinetics compared to fraxetin. nih.gov At a pH of 5.6, sideretin's ability to quickly reduce Fe³⁺ allows for a higher proportion of mobilized iron to be maintained in the ferrous state, especially over short time scales. researchgate.net This rapid reduction may be crucial in the rhizosphere, as it increases the pool of Fe²⁺ available for immediate uptake by root transporters. oup.com

However, the stability of the resulting Fe(II)-sideretin complex may be limited. Some studies have observed that the concentration of ferrous iron in sideretin-containing solutions can decrease over time, suggesting potential reoxidation of the ferrous iron. nih.gov The kinetics of this reduction are also strongly pH-dependent. As the pH increases towards alkaline conditions, the ferric reduction capacity of sideretin is strongly inhibited, becoming almost negligible at high pH. nih.govoup.com

| Coumarin | Fe(III) Mobilization Capacity | Fe(III) Reduction Kinetics | pH Dependency |

|---|---|---|---|

| Sideretin | High at acidic/neutral pH; negligible at alkaline pH | Fastest initial rate at acidic pH | Highly effective at acidic pH; strongly inhibited by alkaline pH |

| Fraxetin | High at acidic, neutral, and alkaline pH | Slower than sideretin at acidic pH; negligible at alkaline pH | Effective reductant at acidic pH; primarily a chelator at alkaline pH |

| Esculetin | High at acidic, neutral, and alkaline pH | Minimal reduction capacity | Primarily a chelator across pH range |

| Scopoletin | Almost no mobilization capacity | Almost no reduction capacity | Ineffective |

Interaction with Core Iron Acquisition Machinery Components

The action of sideretin is not isolated; it is integrated with the canonical "Strategy I" iron uptake system in non-graminaceous plants. This system relies on the coordinated action of several plasma membrane-bound proteins. Sideretin functions in concert with these core components to maximize the efficiency of iron uptake from the soil. nih.gov

Strategy I plants actively acidify their rhizosphere through the action of plasma membrane proton pumps, such as H⁺-ATPase 2 (AHA2). nih.govbiorxiv.org This proton extrusion lowers the surrounding soil pH, which serves two purposes that are synergistic with sideretin's function. First, the lower pH increases the solubility of ferric iron hydroxides, aiding in their initial mobilization. nih.gov Second, it creates an acidic microenvironment that is optimal for the activity of both the ferric reductase oxidase FRO2 and the chemical reduction by sideretin. nih.gov Sideretin is most effective as a reductant under the acidic conditions generated by AHA2. oup.com Therefore, the localized acidification by H⁺-ATPases and the chemical activity of sideretin work together to enhance the availability of reducible iron. nih.gov

The primary enzymatic component of the Strategy I system is the ferric chelate reductase FRO2, which reduces Fe³⁺ at the root surface. biorxiv.orgplantae.org Sideretin and FRO2 play complementary roles in ferric iron reduction, particularly under acidic pH conditions. oup.comoup.com Sideretin provides a non-enzymatic pathway for Fe³⁺ reduction, functioning alongside the enzymatic activity of FRO2 to generate Fe²⁺ for root uptake. oup.complantae.org

The physiological relevance of this dual reduction system is significant. Studies using mutants deficient in FRO2 (fro2) have shown that sideretin can partially compensate for the loss of enzymatic reductase activity, highlighting its critical role in Fe(III) reduction. oup.comnih.govnih.gov Furthermore, disrupting sideretin biosynthesis in a fro2 mutant background severely impairs iron acquisition, demonstrating that these two components function together to ensure an adequate supply of ferrous iron. oup.comnih.govresearchgate.net

Under alkaline conditions, where the activities of both FRO2 and sideretin as a reductant are diminished, the strategy shifts. The related coumarin fraxetin becomes more prevalent and its primary role switches to chelating and solubilizing Fe³⁺, effectively acting as a shuttle to deliver soluble ferric iron complexes to the FRO2 enzyme for reduction. oup.comnih.govresearchgate.net This demonstrates a sophisticated, pH-dependent system where sideretin provides direct reduction under acidic conditions, while other coumarins ensure substrate availability for enzymatic reduction at higher pH. oup.com

Facilitation of Ferrous Iron Transporter (e.g., IRT1) Activity

In the iron acquisition strategy of non-graminaceous plants, known as Strategy I, ferric iron (Fe³⁺) in the rhizosphere must first be reduced to its more soluble ferrous form (Fe²⁺) before it can be taken up by the roots. nih.govmdpi.com This critical reduction step makes ferrous iron available for transport into root cells, a process primarily mediated by the IRON REGULATED TRANSPORTER 1 (IRT1), a high-affinity transporter of divalent cations located in the plasma membrane of the external cell layers of the root. nih.govuu.nlresearchgate.net

The reduced form of sideretin plays a crucial, non-enzymatic role in this process by directly contributing to the pool of Fe²⁺ available for IRT1. Research has identified sideretin as a dominant chemical reductant exuded by plant roots, particularly under iron-deficient and acidic conditions. nih.govoup.complantae.org It functions in concert with membrane-bound ferric reductase enzymes, such as FERRIC REDUCTION OXIDASE 2 (FRO2), to generate Fe²⁺. nih.govoup.complantae.orgeurekalert.org While FRO2 is a key enzymatic component of this system, sideretin provides a complementary chemical reduction capability. nih.goveurekalert.orgipk-gatersleben.de

Table 1: Key Components in Sideretin-Mediated Iron Uptake

| Component | Type | Function | Role in Facilitating IRT1 Activity |

|---|---|---|---|

| Sideretin (Reduced Form) | Catecholic Coumarin | Chemically reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) in the rhizosphere. nih.govoup.comnih.gov | Directly increases the concentration of Fe²⁺, the specific substrate for the IRT1 transporter. nih.govbiorxiv.org |

| FRO2 | Membrane-Bound Enzyme | Enzymatically reduces Fe³⁺-chelates at the root surface to produce Fe²⁺. nih.govplantae.org | Works in parallel with sideretin to generate the Fe²⁺ pool for transport. plantae.orgeurekalert.org |

| IRT1 | Transmembrane Protein | Acts as the primary high-affinity transporter for taking up Fe²⁺ into root cells. nih.govuu.nlresearchgate.net | The direct recipient of Fe²⁺ produced by sideretin and FRO2; its activity is dependent on this supply. nih.gov |

| Protons (H⁺) | Ions | Secreted by roots to acidify the rhizosphere, increasing iron solubility. mdpi.comnih.gov | Creates the acidic pH environment optimal for sideretin's Fe³⁺ reduction activity. nih.govbiorxiv.org |

pH-Dependent Activity and Stability of Sideretin (Reduced Form)

The efficacy and physiological role of sideretin are highly dependent on the pH of the surrounding environment. nih.govipk-gatersleben.de Plants dynamically adjust their coumarin biosynthesis and secretion strategies in response to external pH to maximize iron acquisition under different soil conditions. nih.govoup.comeurekalert.org

Under acidic conditions (pH 5.6 to 6.5), sideretin is the most abundant and effective coumarin secreted by the roots of plants like Arabidopsis thaliana in response to iron deficiency. nih.govoup.comnih.gov In this pH range, sideretin exhibits a superior capacity to both mobilize and reduce Fe³⁺, acting as the dominant chemical reductant. nih.govoup.complantae.org Its molecular structure is well-suited for binding and reducing Fe³⁺ under these conditions. nih.gov

However, as the pH shifts towards neutral or alkaline levels (pH 7.5 and above), the activity and stability of sideretin drastically decrease. nih.goveurekalert.orgipk-gatersleben.de At alkaline pH, sideretin secretion is strongly inhibited, and its ability to reduce ferric iron becomes almost negligible. nih.govoup.comipk-gatersleben.de Research indicates that under these conditions, the plant's biosynthetic pathway shifts away from sideretin production and favors the synthesis of another catecholic coumarin, fraxetin. nih.govoup.complantae.orgeurekalert.org This shift is regulated by transcription factors such as MYB72, which represses the expression of CYP82C4, the enzyme that converts fraxetin to sideretin, at higher pH levels. nih.govbiorxiv.orgnih.gov

While fraxetin is less effective as a reductant compared to sideretin, it retains a high capacity to chelate and mobilize Fe³⁺ at alkaline pH, providing soluble Fe³⁺-chelate complexes for the FRO2 enzyme to reduce. nih.govoup.comeurekalert.org This pH-dependent regulation ensures that the plant employs the most efficient coumarin for the prevailing soil conditions—sideretin for direct reduction in acidic soils and fraxetin for mobilization in alkaline soils. eurekalert.orgipk-gatersleben.de

Table 2: pH-Dependent Characteristics of Sideretin

| pH Range | Secretion Level | Fe³⁺ Reduction Capacity | Primary Function | Dominant Coumarin Secreted |

|---|---|---|---|---|

| Acidic (e.g., pH 5.6 - 6.5) | High; becomes the most prevalent coumarin in root exudates. nih.govoup.com | Strong; acts as the superior chemical reductant. nih.goveurekalert.orgipk-gatersleben.de | Direct chemical reduction of Fe³⁺ to Fe²⁺ for IRT1 uptake. nih.govplantae.org | Sideretin nih.govoup.comnih.gov |

| Alkaline (e.g., pH 7.5) | Strongly inhibited. nih.govoup.com | Negligible; loses its ability to effectively reduce iron. nih.govoup.comipk-gatersleben.de | Role is minimal; biosynthesis is repressed. biorxiv.orgnih.govnih.gov | Fraxetin and Scopoletin nih.govoup.com |

Physiological and Ecological Significance of Sideretin Reduced Form

Role in Plant Adaptation to Iron-Deficient Environments

In response to iron limitation, non-graminaceous plants have evolved a reduction-based "Strategy I" for iron acquisition. This strategy involves the acidification of the rhizosphere, the reduction of Fe(III) to Fe(II) at the root surface by a membrane-bound ferric reductase oxidase (FRO2), and the subsequent uptake of Fe(II) by transporters like the Iron-Regulated Transporter 1 (IRT1). oup.comoup.com Sideretin is a key molecular player in this strategy, acting as a secreted chemical reductant and chelator that enhances the efficiency of iron uptake, especially in challenging soil conditions. oup.comoup.com

Studies using the model plant Arabidopsis thaliana have been instrumental in elucidating the function of sideretin. When grown in iron-limited conditions, wild-type Arabidopsis plants exude significant amounts of sideretin into the rhizosphere. nih.gov The biosynthesis of sideretin from its precursor, fraxetin (B1674051), is catalyzed by the cytochrome P450 enzyme CYP82C4. nih.govunimi.it

The critical role of sideretin is clearly demonstrated through experiments with various mutant plants that are unable to synthesize or secrete catecholic coumarins. For instance, f6'h1 mutants, which are deficient in an early step of coumarin (B35378) biosynthesis, and s8h mutants, which cannot produce fraxetin and sideretin, exhibit severe chlorosis (yellowing of leaves) and growth impairment under low iron availability. nih.gov Supplying these mutants with externally applied sideretin or fraxetin can rescue these chlorotic phenotypes, providing direct evidence for their importance in iron mobilization. nih.gov

Furthermore, sideretin can chemically complement mutants lacking the primary ferric reductase, fro2. oup.comoup.com The fro2 mutants are highly susceptible to iron deficiency because they lack the enzymatic capacity to reduce Fe(III) at the root surface. nih.govresearchgate.netfrontiersin.org However, when sideretin is provided to these mutants, particularly under acidic pH conditions, it can chemically reduce Fe(III) in the rhizosphere, generating Fe(II) that can then be taken up by the plant, thus partially bypassing the need for FRO2 activity. oup.comoup.com This demonstrates that sideretin acts in concert with the plant's enzymatic machinery to ensure a robust iron acquisition system. oup.com

| Mutant Line | Genetic Defect | Phenotype under Iron Deficiency | Effect of Exogenous Sideretin Application |

|---|---|---|---|

| f6'h1 | Deficient in Feruloyl-CoA 6'-Hydroxylase 1, an early step in coumarin biosynthesis | Severe chlorosis, impaired growth | Rescues chlorotic phenotype |

| s8h | Deficient in Scopoletin (B1681571) 8-Hydroxylase, cannot produce fraxetin or sideretin | Severe chlorosis, impaired growth | Rescues chlorotic phenotype |

| cyp82c4 | Deficient in Cytochrome P450 82C4, cannot convert fraxetin to sideretin | Increased susceptibility to iron deficiency, especially at acidic pH | Rescues chlorotic phenotype |

| fro2 | Deficient in Ferric Reduction Oxidase 2, the primary root-surface ferric reductase | Severe chlorosis, highly impaired growth | Partially rescues phenotype by chemically reducing Fe(III) |

Sideretin is part of a suite of coumarins secreted by plant roots, including scopoletin, esculetin, and fraxetin. oup.commdpi.com However, not all coumarins are equally effective in iron mobilization. The key structural feature for this function is the catechol group (two adjacent hydroxyl groups on a benzene (B151609) ring), which is present in esculetin, fraxetin, and sideretin, but not in scopoletin. nih.govoup.com This catechol moiety allows for both the chelation (binding) of Fe(III) and its reduction to Fe(II). nih.gov

In vitro assays have demonstrated that both fraxetin and sideretin can efficiently solubilize iron from insoluble iron hydroxide (B78521) precipitates and reduce Fe(III). nih.govoup.com However, their relative importance and efficacy are highly dependent on the pH of the surrounding environment. oup.comoup.com

Under acidic conditions (e.g., pH 5.6): Sideretin is the dominant and most potent chemical reductant. oup.comoup.com Its molecular structure gives it a lower reduction potential compared to fraxetin, making it a superior Fe(III) reductant at low pH. nih.gov Arabidopsis plants preferentially produce and secrete sideretin under these conditions. oup.com

Under alkaline conditions (e.g., pH 7.5): The Fe(III) reduction capacity of coumarins, including sideretin, becomes almost negligible. oup.comoup.com Under these conditions, plants shift their coumarin biosynthesis towards fraxetin. oup.comoup.com Fraxetin's primary role at higher pH is not reduction, but rather to mobilize and chelate Fe(III), keeping it in a soluble form that can be presented to the FRO2 enzyme for reduction at the root surface. oup.comoup.com

Therefore, plants like Arabidopsis modulate their coumarin profile in response to soil pH to maximize iron acquisition. They exploit the superior reductive power of sideretin in acidic soils and the efficient chelating ability of fraxetin in alkaline environments. oup.comeurekalert.org

| Property | Sideretin | Fraxetin | Reference |

|---|---|---|---|

| Primary Function at Acidic pH | Fe(III) Reduction | Fe(III) Chelation & Reduction | oup.comoup.com |

| Primary Function at Alkaline pH | Minimal activity | Fe(III) Chelation & Mobilization | oup.comoup.com |

| Relative Reductive Capacity | Higher (dominant reductant at low pH) | Lower | nih.govoup.com |

| Biosynthesis Regulation | Favored at acidic pH | Favored at alkaline pH (CYP82C4 repressed) | oup.comoup.com |

Influence on Rhizosphere Dynamics and Plant-Microbe Interactions

The secretion of bioactive molecules like sideretin does not only impact the plant's nutrient uptake but also profoundly influences the complex ecological dynamics of the rhizosphere. By altering the chemical milieu and nutrient availability, sideretin can shape the structure and function of the root-associated microbial communities. nih.govnih.gov

The composition of the root microbiome is not random; it is actively shaped by the host plant through the exudation of a diverse array of chemical compounds. biorxiv.org Coumarins, including sideretin, are key components of this chemical communication. Research has shown that disrupting the coumarin biosynthesis pathway in Arabidopsis leads to significant shifts in the root microbial community profile. nih.govnih.gov

For example, mutants such as f6'h1 and pdr9 (defective in coumarin biosynthesis and exudation, respectively) harbor a different microbial community compared to wild-type plants, indicating that these secreted molecules are crucial for structuring the microbiome. nih.gov Specific studies have demonstrated the direct antimicrobial effects of certain coumarins. In vitro halo inhibition assays showed that sideretin, and to a lesser extent fraxetin, can inhibit the growth of specific bacterial strains isolated from the root, such as Pseudomonas sp. Root329. nih.gov

This suggests that sideretin may function as a selective agent, inhibiting the growth of certain microorganisms while potentially promoting the proliferation of others that are either resistant to its effects or can utilize it or its derivatives. nih.govresearchgate.net By modulating the microbial community, the plant can potentially enrich its rhizosphere with beneficial microbes that could further aid in nutrient mobilization or protect against pathogens. nih.gov

Reactive Oxygen Species (ROS), such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), are highly reactive molecules that play dual roles in biological systems as both damaging agents and signaling molecules. mdpi.commdpi.com The rhizosphere is a site of active ROS production, influenced by both plant and microbial metabolism. researchgate.net

While direct studies on sideretin's role in ROS generation are limited, its primary chemical function—the reduction of Fe(III) to Fe(II)—is intrinsically linked to the potential for ROS production. The Fe(II) generated by sideretin can react with molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) in the soil solution through Fenton and Haber-Weiss reactions, leading to the formation of highly reactive hydroxyl radicals (•OH). researchgate.net

This abiotic pathway could be a significant source of ROS in the immediate vicinity of the root. researchgate.net The resulting ROS could have several downstream effects: they might contribute to the oxidative breakdown of complex organic matter, further influencing nutrient availability; act as signaling molecules in plant-microbe interactions; or serve as a defense mechanism against soil-borne pathogens. mdpi.com

Potential for Agricultural Crop Improvement

The detailed understanding of the sideretin biosynthetic pathway and its role in iron nutrition opens up significant possibilities for agricultural innovation. Iron deficiency is a major constraint on crop productivity worldwide, particularly in the calcareous and alkaline soils that are common in many agricultural regions. researchgate.net Enhancing the ability of crops to acquire iron from these challenging soils is a key goal for improving food security. frontiersin.org

One promising strategy is the biofortification of staple crops with iron, which aims to increase the nutrient content of the food itself to combat human malnutrition. frontiersin.orgnih.gov Genetic engineering or advanced breeding techniques could be used to enhance the expression of genes involved in the sideretin pathway, such as S8H and CYP82C4, in important crop species. nih.govunimi.it By engineering crops to produce and secrete higher levels of sideretin, it may be possible to develop varieties with superior iron uptake efficiency. nih.gov

Such crops would be better adapted to grow on marginal soils, potentially reducing the need for expensive and environmentally impactful iron fertilizers. mdpi.com This approach, focused on improving the plant's innate nutrient acquisition system, represents a sustainable strategy for boosting crop yields and nutritional quality, contributing to a more resilient agricultural system. nationalacademies.orgyoutube.com

Strategies for Enhancing Iron Bioavailability in Soils

The primary strategy employed by certain plants to enhance iron bioavailability in the soil involves the exudation of sideretin from their roots. Sideretin is a key component of the "Strategy I" iron uptake system, which is characterized by the reduction of Fe(III) to ferrous iron (Fe(II)) at the root surface before its transport into the plant.

Recent research has elucidated that sideretin is a dominant chemical reductant in Arabidopsis thaliana under acidic soil conditions. nih.govoup.complantae.org In response to iron deficiency, plants synthesize and release coumarins, with sideretin being particularly effective at reducing Fe(III). nih.govbiorxiv.org This process is crucial because Fe(II) is more soluble and readily absorbed by the plant's root cells.

The biosynthesis and secretion of sideretin are intricately regulated by the soil's pH. nih.gov Under acidic conditions (pH ~5.6), the secretion of sideretin is significantly increased in iron-starved plants. oup.com This pH-dependent regulation ensures that sideretin, a superior ferric iron reductant, is deployed in environments where its chemical activity is most effective. nih.govoup.com In contrast, under alkaline conditions, the production of sideretin is repressed, and another coumarin, fraxetin, becomes more prevalent. While fraxetin is a less potent reductant, it is a more efficient chelator of Fe(III) at higher pH, providing soluble Fe(III) substrates for the root's enzymatic reduction machinery. nih.govoup.complantae.org

The secretion of sideretin and other redox-active molecules represents a widespread and previously underappreciated strategy for plants to acquire iron from the soil. biorxiv.org The ability of sideretin to act as an extracellular electron shuttle could potentially link root surface reductases to otherwise inaccessible pools of precipitated Fe(III). nih.gov

Table 1: Coumarin Secretion by Arabidopsis thaliana under Different pH Conditions and Iron Status

| Coumarin | pH Condition | Iron Status | Secretion Level | Primary Function |

|---|---|---|---|---|

| Sideretin | Acidic (e.g., pH 5.6) | Deficient | High | Fe(III) Reduction |

| Sideretin | Alkaline (e.g., pH 7.5) | Deficient | Low | - |

| Fraxetin | Acidic (e.g., pH 5.6) | Deficient | Moderate | Fe(III) Chelation & Reduction |

| Fraxetin | Alkaline (e.g., pH 7.5) | Deficient | High | Fe(III) Chelation |

| Scopoletin | Acidic (e.g., pH 5.6) | Deficient | Moderate | Precursor/Minor Role |

| Scopoletin | Alkaline (e.g., pH 7.5) | Deficient | High | Precursor/Minor Role |

Implications for Nutrient Use Efficiency

The production and secretion of sideretin have significant implications for a plant's nutrient use efficiency, particularly for iron. By actively mobilizing and reducing otherwise unavailable iron in the soil, plants can thrive in environments where iron is a limiting nutrient. This chemical manipulation of the rhizosphere enhances the plant's ability to acquire essential iron, a key component of numerous enzymes and proteins involved in critical metabolic processes such as photosynthesis and respiration.

The targeted release of sideretin under specific environmental cues (i.e., iron deficiency and acidic pH) demonstrates a highly efficient use of metabolic resources. nih.govoup.com Instead of constitutively producing a broad range of compounds, the plant tailors its chemical exudates to the prevailing soil conditions to maximize the effectiveness of iron acquisition. nih.govplantae.org This adaptive strategy is a hallmark of efficient nutrient uptake.

In essence, the sideretin-mediated iron acquisition strategy is a sophisticated mechanism that enhances a plant's fitness and survival in iron-poor soils, thereby having a profound impact on its nutrient use efficiency and ecological competitiveness.

Regulation of Sideretin Reduced Form Biosynthesis and Exudation

Environmental Cues and Transcriptional Regulation

The biosynthesis and exudation of sideretin are primarily initiated by environmental stressors, most notably iron deficiency and ambient pH, which trigger complex transcriptional cascades. researchgate.net

Iron (Fe) deficiency is the principal trigger for the biosynthesis of coumarins, including sideretin. frontiersin.org Plants have evolved sophisticated signaling pathways to sense and respond to low iron availability. A central regulator in this response is the basic helix-loop-helix (bHLH) transcription factor, FER-LIKE IRON DEFICIENCY-INDUCED TRANSCRIPTION FACTOR (FIT). nih.gov Under iron-limiting conditions, FIT is activated and subsequently upregulates a suite of genes necessary for iron uptake, including those involved in coumarin (B35378) biosynthesis. frontiersin.org

The expression of key enzymes in the sideretin pathway is highly induced by iron deficiency. This includes FERULOYL-COA 6'-HYDROXYLASE 1 (F6'H1), SCOPOLETIN (B1681571) 8-HYDROXYLASE (S8H), and CYTOCHROME P450 FAMILY 82, SUBFAMILY C, POLYPEPTIDE 4 (CYP82C4). researchgate.netsemanticscholar.org The promoters of these genes contain cis-regulatory elements that are recognized by specific transcription factors. Co-expression network analyses have revealed that transcription factors from the MYB, bHLH, AP2, and WRKY families play crucial roles in regulating the expression of coumarin biosynthetic genes. nih.govresearchgate.net For instance, the transcription factor MYB72 is essential for the biosynthesis of iron-mobilizing coumarins and is strongly induced in the roots during iron deficiency as part of the "strategy I" iron-deficiency response. nih.gov

Recent studies have also identified the IRONMAN (IMA) peptides as important regulators that act in concert with environmental pH to fine-tune the iron deficiency response, including the biosynthesis of specific coumarins. nih.govnih.gov

| Gene | Enzyme | Function in Pathway | Regulation by Iron Deficiency | Key Transcriptional Regulators |

|---|---|---|---|---|

| F6'H1 | Feruloyl-CoA 6'-Hydroxylase 1 | Initiates the coumarin branch from the phenylpropanoid pathway | Strongly upregulated | FIT, MYB72 |

| S8H | Scopoletin 8-Hydroxylase | Converts scopoletin to fraxetin (B1674051) | Strongly upregulated | MYB72, IMA peptides |

| CYP82C4 | Cytochrome P450 82C4 | Converts fraxetin to sideretin | Upregulated (pH-dependent) | IMA peptides, MYB72 (repressor at high pH) |

The pH of the surrounding soil, or rhizosphere, is a critical environmental factor that dictates the specific profile of coumarins exuded by plant roots. nih.gov While iron deficiency provides the primary "on" switch for coumarin production, the external pH determines whether the final product is predominantly sideretin or its precursor, fraxetin. genome.jp

Under acidic conditions (e.g., pH 5.5), the expression of CYP82C4, the gene encoding the enzyme that converts fraxetin to sideretin, is supported. nih.gov This leads to sideretin being the major coumarin synthesized and exuded by the roots. researchgate.net Sideretin is a superior ferric iron reductant, making it particularly effective for iron mobilization in acidic soils where ferric iron reduction is a key limiting step. genome.jpcabidigitallibrary.org

Conversely, at neutral to alkaline pH (e.g., pH 7.2 or higher), the expression of CYP82C4 is strongly repressed. nih.gov This repression is mediated by the transcription factor MYB72. genome.jpresearchgate.net As a result, the biosynthetic pathway effectively terminates at fraxetin, which then becomes the dominant coumarin exuded into the rhizosphere. nih.govcabidigitallibrary.org Fraxetin is adept at mobilizing iron through chelation, which is more critical in alkaline soils where iron solubility is extremely low. genome.jp This pH-dependent shift allows the plant to deploy the most effective coumarin for the prevailing soil conditions, optimizing iron acquisition across different environments. genome.jpcabidigitallibrary.org The IRONMAN (IMA) peptides are also involved in this pH-dependent regulation, modulating the expression of MYB72 and S8H to align the coumarin profile with the external pH. nih.govnih.gov

| External pH | CYP82C4 Expression | Dominant Exuded Coumarin | Primary Iron Mobilization Mechanism |

|---|---|---|---|

| Acidic (e.g., ~pH 5.5) | Induced | Sideretin | Fe(III) Reduction |

| Neutral to Alkaline (e.g., >pH 7.0) | Repressed | Fraxetin | Fe(III) Chelation |

Post-Translational Modification of Biosynthetic Enzymes

While transcriptional regulation is a primary control point, the activity of biosynthetic enzymes can also be modulated by post-translational modifications (PTMs). PTMs such as phosphorylation, ubiquitination, and acetylation provide a rapid and flexible means to fine-tune metabolic pathways in response to immediate cellular needs. nih.gov

Direct evidence for the post-translational modification of the specific enzymes in the sideretin branch of the coumarin pathway, S8H and CYP82C4, is currently limited. However, regulation of the broader phenylpropanoid pathway, from which coumarin synthesis originates, is known to occur via PTMs. For example, Phenylalanine ammonia-lyase (PAL), the first enzyme in the general phenylpropanoid pathway, is regulated through ubiquitination. nih.govresearchgate.net A Kelch repeat F-box protein, SAGL1, interacts with PAL1, targeting it for proteasome-mediated degradation, thereby controlling the flux into the entire pathway. nih.govresearchgate.net

Furthermore, the reversible acetylation of metabolic enzymes is emerging as a conserved regulatory mechanism that can sense the energy status of the cell (via acetyl-CoA levels) and alter reaction rates accordingly. nih.gov Given that the enzymes of the sideretin pathway are part of this larger metabolic network, it is plausible that they are also subject to such PTMs, which could adjust their activity, stability, or interactions in response to developmental or environmental signals beyond just iron availability and pH.

Transport Mechanisms of Sideretin (Reduced Form) Across Root Cells

The final step in the process is the transport of synthesized sideretin from the root cells into the rhizosphere. This exudation is not a passive process but is mediated by specific cellular transporters. researchgate.netfrontiersin.org

The transport of coumarins across the plasma membrane of root cells is primarily handled by ATP-Binding Cassette (ABC) transporters. researchgate.netfrontiersin.org In Arabidopsis thaliana, the transporter PLEIOTROPIC DRUG RESISTANCE 9 (PDR9), also known as ABCG37, has been identified as the key player in the exudation of coumarins. frontiersin.orgnih.govresearchgate.net The expression of PDR9 is, like the biosynthetic genes, strongly induced under iron deficiency. frontiersin.org

Studies using pdr9 mutant plants have shown a significant reduction in coumarin exudation. researchgate.netfrontiersin.org Interestingly, PDR9/ABCG37 appears to have a specificity for certain types of coumarins. Research indicates that it is primarily responsible for transporting highly oxygenated coumarins, such as fraxetin and sideretin, rather than simpler, monohydroxylated forms. researchgate.netresearchgate.net This specificity ensures that the most effective iron-mobilizing compounds are efficiently secreted into the soil. In other plant species, such as Nicotiana tabacum, a different PDR-type transporter, NtPDR3, has been shown to mediate the secretion of O-methylated coumarins in response to iron deficiency, highlighting a conserved role for this transporter family in the process. frontiersin.org

The biosynthesis and secretion of sideretin are spatially coordinated within the root. The expression of the key biosynthetic enzymes S8H and CYP82C4 is localized mainly in the epidermal and cortical cells of the roots, which are in direct contact with the soil environment. genome.jpresearcher.life This localization ensures that sideretin is produced where it is needed for exudation.

Inside the root cells, coumarins are often stored in their inactive, glycosylated forms (e.g., as scopolin). researcher.life This is a common strategy in plants to increase the solubility and stability of secondary metabolites and to prevent potential toxicity. For secretion to occur, the sugar moiety must be cleaved. This deglycosylation step is likely coupled to the export process. researcher.life A β-glucosidase, BGLU42, which is also regulated by the transcription factor MYB72, is thought to be important for hydrolyzing the coumarin glycosides to release the aglycones (e.g., scopoletin, fraxetin) for transport out of the cell by PDR9. nih.gov Once transported into the rhizosphere, the reduced form of sideretin can act to solubilize and reduce ferric iron, making it available for uptake by the plant root's iron transport machinery. researchgate.netresearcher.life

Advanced Methodologies in Sideretin Reduced Form Research

Synthetic Approaches for Sideretin (Reduced Form) Production

The acquisition of pure sideretin in its reduced (hydroquinone) form is crucial for detailed in vitro and in vivo functional studies. However, its propensity for oxidation presents a significant challenge. Researchers have employed both chemical and chemo-enzymatic strategies to produce and study this labile compound.

Chemical Synthesis Protocols

The chemical synthesis of sideretin (reduced form) is often accomplished through a multi-step process, starting from more stable precursors. A documented strategy involves the synthesis of sideretin from its precursor, fraxetin (B1674051). This is achieved through a phthaloyl peroxide-mediated hydroxylation. nih.gov Following the successful hydroxylation to produce the oxidized form of sideretin, a subsequent reduction step is necessary to obtain the desired hydroquinone (B1673460) form. This re-reduction can be effectively carried out by treating the oxidized product with hydrogen gas (H₂) over a palladium (Pd) catalyst. nih.gov

This method, while effective, requires careful handling due to the instability of the final product, which readily oxidizes when exposed to air or during purification processes like column chromatography. nih.gov The synthesis of related coumarin (B35378) and hydroquinone derivatives often involves acylation and benzannulation reactions, which could potentially be adapted for sideretin synthesis. organic-chemistry.orgnih.gov

Table 1: Overview of a Chemical Synthesis Strategy for Sideretin (Reduced Form)

| Step | Reaction | Reagents and Conditions | Precursor | Product | Key Consideration |

| 1 | Hydroxylation | Phthaloyl peroxide-mediated hydroxylation | Fraxetin | Sideretin (Oxidized form) | Introduction of a hydroxyl group. |

| 2 | Reduction | H₂ over Palladium (Pd) catalyst | Sideretin (Oxidized form) | Sideretin (Reduced form) | Conversion of the quinone to the hydroquinone. |

Chemo-Enzymatic Synthesis Considerations

Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. This approach is particularly advantageous for producing complex natural products like sideretin, offering high regio- and stereoselectivity under mild reaction conditions. While specific chemo-enzymatic protocols for sideretin are not extensively detailed in the literature, the biosynthesis of coumarins involves enzymes like cytochrome P450s (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs), which could be leveraged. nih.gov

A potential chemo-enzymatic strategy for sideretin could involve the chemical synthesis of a stable precursor, such as scopoletin (B1681571) or fraxetin, followed by enzymatic hydroxylation to introduce the final hydroxyl groups. For instance, the enzyme CYP82C4 is known to oxidize fraxetin to generate sideretin. nih.gov Utilizing this enzyme in a bioreactor with a chemically synthesized substrate could provide a more direct and potentially higher-yield route to sideretin, minimizing the harsh conditions and potential side reactions of purely chemical methods. Considerations for such an approach include enzyme stability, cofactor regeneration (e.g., NADPH for CYPs), and product isolation from the reaction mixture.

In Vitro Assays for Iron Mobilization and Reduction Kinetics

To understand the functional role of sideretin in iron nutrition, researchers employ various in vitro assays to quantify its ability to mobilize and reduce iron. These assays are critical for comparing the efficacy of sideretin to other related coumarins.

A common method for assessing iron mobilization involves measuring the solubilization of iron from insoluble precipitates like iron hydroxide (B78521). nih.gov In these assays, a known amount of the compound is added to a suspension of iron hydroxide at a physiologically relevant pH, and the amount of solubilized iron in the supernatant is quantified after a specific incubation period.

For determining the kinetics of Fe(III) reduction, a spectrophotometric assay using the Fe(II)-specific chromogen, ferrozine, is widely used. kamiyabiomedical.comatlas-medical.comresearchgate.netnih.govpubcompare.ai In this assay, the reduction of Fe(III) to Fe(II) by sideretin is monitored by the formation of a stable, colored complex between the resulting Fe(II) and ferrozine, which can be quantified by measuring the absorbance at a specific wavelength (typically around 562 nm). kamiyabiomedical.comatlas-medical.com These kinetic assays have demonstrated that sideretin exhibits faster initial Fe(III) reduction kinetics compared to other coumarins like fraxetin and esculetin. nih.gov However, its instability at higher pH can affect the total amount of Fe(III) reduced over time. nih.gov

Table 2: Comparison of Iron Mobilization and Reduction by Different Coumarins

| Compound | Fe(III) Mobilization Capacity | Fe(III) Reduction Kinetics |

| Scopoletin | Very low | Negligible |

| Esculetin | High | Very low |

| Fraxetin | High | Moderate |

| Sideretin (Reduced Form) | High | Rapid initial kinetics |

Metabolomics and Proteomics for Pathway and Functional Analysis

Metabolomic and proteomic approaches have been instrumental in elucidating the biosynthetic pathway of sideretin and understanding its regulation in response to iron deficiency.

Untargeted metabolomics of root exudates from iron-deficient Arabidopsis thaliana was key to the initial discovery of sideretin as a major redox-active metabolite exuded by the roots. nih.govjmchemsci.com Comparative metabolomic studies of wild-type plants and various mutant lines grown under iron-replete and iron-deficient conditions have helped to identify the specific enzymes involved in the sideretin biosynthetic pathway. nih.gov

Proteomic analyses of plants under iron deficiency have provided a broader view of the metabolic adjustments that occur, including the upregulation of enzymes involved in coumarin biosynthesis. nih.govfrontiersin.orgfrontiersin.org Techniques such as iTRAQ-OFFGEL have been optimized to identify and quantify low-abundance proteins in microsomal fractions from iron-deficient plants, revealing a network of proteins that regulate iron homeostasis. nih.gov These studies have confirmed the increased abundance of key enzymes in the sideretin pathway, such as S8H and CYP82C4, under iron-limiting conditions.

Gene Editing and Mutagenesis Approaches for Functional Studies

To confirm the function of genes involved in sideretin biosynthesis and its role in iron uptake, researchers have utilized mutagenesis and, more recently, gene editing technologies.

The use of T-DNA insertion lines, a form of insertional mutagenesis, has been fundamental in characterizing the sideretin biosynthetic pathway in Arabidopsis thaliana. nih.govnih.gov By studying mutants with disruptions in genes such as F6'H1, S8H, and CYP82C4, scientists have been able to demonstrate their specific roles in the conversion of scopoletin to fraxetin and subsequently to sideretin. nih.govjmchemsci.com For example, metabolomic profiling of cyp82c4 T-DNA insertion lines showed a complete absence of sideretin in their root exudates, confirming the function of CYP82C4 as the enzyme responsible for the final step in sideretin biosynthesis. nih.gov

Advanced gene-editing tools like CRISPR/Cas9 offer a more precise way to create targeted mutations, including knockouts, knock-ins, and specific nucleotide changes. nih.govresearchgate.netkit.edufrontiersin.org While specific published applications of CRISPR/Cas9 for every gene in the sideretin pathway are still emerging, this technology provides the means to create clean mutations in genes like CYP82C4 or S8H without the potential for off-target effects associated with T-DNA insertions. This allows for a more definitive analysis of the role of sideretin in iron nutrition under various conditions. These techniques are also valuable for studying the function of regulatory elements in the promoters of these genes. nih.gov

Hydroponic and Soil-Based Experimental Systems for Controlled Iron Deficiency Studies

The study of sideretin's role in iron acquisition necessitates experimental systems that allow for precise control over nutrient availability. Both hydroponic and soil-based systems are employed for this purpose.

Hydroponic systems are particularly useful for studying plant responses to specific nutrient deficiencies, as the composition of the nutrient solution can be precisely controlled. nih.govnih.govresearchgate.net Researchers can create iron-deficient conditions by omitting iron from the nutrient solution or by adjusting the pH to levels that reduce iron solubility (e.g., pH 7.2-7.3). nih.gov These systems allow for the easy collection of root exudates for metabolomic analysis and the harvesting of root and shoot tissues for proteomic or gene expression studies. nih.govnih.govresearchgate.net

While hydroponics offer high controllability, soil-based systems provide a more realistic environment for studying plant-soil interactions. avestia.comscirp.org Experiments using peat-based soil substrates with adjusted pH levels have been used to assess the growth and iron content of wild-type and mutant plants under more natural conditions of iron deficiency. nih.gov These studies have been crucial in demonstrating the physiological relevance of sideretin, showing that mutants unable to produce it are more susceptible to iron deficiency-induced chlorosis when grown in alkaline soils. nih.gov

Table 3: Comparison of Experimental Systems for Iron Deficiency Studies

| System | Advantages | Disadvantages | Typical Applications |

| Hydroponics | Precise control over nutrient composition and pH; Easy to collect root exudates and tissues; Reduced risk of soil-borne pathogens. nih.govresearchgate.net | Lacks the complexity of soil environments; Roots may not experience the same physical and chemical challenges as in soil. | Detailed physiological and molecular studies; Metabolomic and proteomic analyses of root exudates and tissues. nih.gov |

| Soil-Based | More closely mimics natural growing conditions; Allows for the study of plant-soil-microbe interactions. avestia.comscirp.org | Less control over nutrient availability and pH; More difficult to collect clean root exudates. | Phenotypic analysis of plant growth and iron content under realistic conditions; Validating findings from hydroponic studies. nih.gov |

Evolutionary Perspectives on Sideretin Reduced Form Pathway

Phylogenetic Distribution of Sideretin (Reduced Form) Biosynthetic Enzymes Across Plant Lineages

The biosynthetic pathway leading to sideretin involves several key enzymes, and their presence or absence across different plant lineages provides insights into the evolutionary history of this trait. The pathway is understood to have arisen early in the evolution of angiosperms but appears to have been lost in several lineages. nih.gov

The core enzymes responsible for converting the precursor feruloyl-CoA to sideretin are Feruloyl-CoA 6'-hydroxylase (F6'H1), Scopoletin (B1681571) 8-hydroxylase (S8H), and CYP82C4. nih.govbiorxiv.org F6'H1 is a 2-oxoglutarate-dependent dioxygenase that catalyzes the formation of scopoletin. uniprot.org S8H, another dioxygenase, then converts scopoletin to fraxetin (B1674051). nih.govbiorxiv.org Finally, the cytochrome P450 enzyme CYP82C4 oxidizes fraxetin to produce sideretin. nih.gov

Phylogenetic analyses based on sequenced plant genomes reveal a scattered distribution of these enzyme orthologs. The basal angiosperm, Amborella trichopoda, possesses a single ortholog with similarity to both f6'h1 and s8h, suggesting an ancestral gene gave rise to these functions. nih.gov However, the complete pathway, including a CYP82C4 equivalent, is not ubiquitous. It is present in the model eudicot Arabidopsis thaliana and has been identified in other eudicot species, but it is notably absent from grasses (monocots), which employ a different primary strategy for iron uptake. nih.gov The loss of the pathway in certain lineages suggests that its maintenance is evolutionarily advantageous only under specific environmental pressures, such as iron-limited, alkaline soils. nih.gov

| Plant Species | Lineage | F6'H1 Ortholog | S8H Ortholog | CYP82C4 Ortholog | Reference |

|---|---|---|---|---|---|

| Arabidopsis thaliana | Eudicot (Rosid) | Present | Present | Present | nih.gov |

| Amborella trichopoda | Basal Angiosperm | Present (f6'h1/s8h-like) | Present (f6'h1/s8h-like) | Absent | nih.gov |

| Oryza sativa (Rice) | Monocot (Grass) | Absent | Absent | Absent | nih.gov |

| Zea mays (Maize) | Monocot (Grass) | Absent | Absent | Absent | nih.gov |

| Other Eudicots | Eudicot | Production of sideretin or other redox-active molecules occurs in various species, implying the presence of the pathway or analogous systems. | nih.govnih.gov |

Divergence and Conservation of Iron Acquisition Mechanisms in Plants

Plants have evolved two primary strategies to acquire iron from the soil, a process that reflects a major divergence in plant evolution. mdpi.com

Strategy I is a reduction-based mechanism employed by all non-graminaceous (non-grass) plants, including the eudicots where the sideretin pathway is found. nih.govfrontiersin.org This strategy involves three key steps:

Soil Acidification: An H+-ATPase pump in the root plasma membrane secretes protons into the rhizosphere, lowering the soil pH and increasing the solubility of ferric iron (Fe³⁺). nih.govresearchgate.net

Fe³⁺ Reduction: A membrane-bound ferric chelate reductase, FRO2, reduces the soluble Fe³⁺ to the more soluble ferrous form, Fe²⁺. frontiersin.orgnih.gov

Fe²⁺ Transport: The iron-regulated transporter IRT1 takes up the Fe²⁺ into the root epidermal cells. nih.govnih.gov

The secretion of coumarins like sideretin is a critical component of Strategy I, especially under challenging pH conditions. nih.govnih.gov These molecules act as both chelators and reductants, mobilizing Fe³⁺ from insoluble mineral phases and reducing it to Fe²⁺ for uptake by IRT1. nih.govnih.gov

Strategy II is a chelation-based mechanism characteristic of graminaceous plants (grasses). nih.govfrontiersin.org This strategy involves:

Phytosiderophore Synthesis and Secretion: Grass roots synthesize and release mugineic acid family phytosiderophores (PS) into the rhizosphere. frontiersin.orgfrontiersin.org

Fe³⁺ Chelation: These phytosiderophores are highly effective at binding to and chelating Fe³⁺ directly from the soil. mdpi.com

Complex Uptake: Specific transporters, such as YELLOW STRIPE 1 (YS1), transport the entire Fe³⁺-phytosiderophore complex into the root cells. mdpi.comfrontiersin.org

While these two strategies represent a clear divergence, recent findings suggest the distinction is not absolute. mdpi.com For instance, rice, a Strategy II plant, can also directly absorb Fe²⁺ via transporters like OsIRT1, indicating a partial use of a Strategy I-like mechanism. nih.govnih.gov Conversely, the use of coumarins by Strategy I plants to chelate Fe³⁺ is functionally analogous to the phytosiderophore-based chelation in Strategy II, suggesting a degree of convergent evolution in the biochemical approaches to iron mobilization. mdpi.comnih.gov

Comparative Genomics of Coumarin (B35378) Biosynthesis Gene Clusters

The evolution of complex metabolic pathways, such as that for coumarin biosynthesis, is often reflected in the genomic organization of the underlying genes. In some plant families, genes for a specific pathway are physically clustered together on a chromosome, which can facilitate their co-regulation and co-inheritance.

While the core sideretin biosynthetic genes (F6'H1, S8H, CYP82C4) are not typically described as a tight functional cluster in Arabidopsis, studies in other plant families reveal evolutionary trends toward gene clustering in coumarin biosynthesis. nih.gov For example, comprehensive phylogenetic analyses in the Apiaceae family show that key enzymes for producing complex coumarins originated successively at different evolutionary points through gene duplication events. researchgate.net

In Melilotus albus (white sweet clover), a gene cluster composed of six β-glucosidase (BGLU) genes has been shown to contribute to the evolution of its coumarin biosynthesis pathway. frontiersin.org The clustering of pathway genes can be evolutionarily advantageous, potentially preventing the breakup of favorable gene combinations during meiotic recombination and allowing for coordinated transcriptional regulation. The study of different plant lineages reveals that the genomic architecture of coumarin biosynthesis is varied, reflecting independent evolutionary trajectories and the diverse functional roles of these compounds in different species. researchgate.netfrontiersin.org

Evolutionary Advantages of Sideretin (Reduced Form) Production in Angiosperms

The production and secretion of sideretin and related coumarins confer a significant evolutionary advantage to angiosperms, particularly those growing in iron-poor or high-pH (alkaline and calcareous) soils where iron availability is severely limited. nih.govnih.gov

The primary advantage is enhanced iron nutrition. nih.gov Iron is essential for numerous physiological processes, including photosynthesis and respiration. frontiersin.org Sideretin, with its catechol functional group, is a potent reductant and chelator of Fe³⁺. nih.govnih.gov By exuding sideretin into the rhizosphere, plants can solubilize and reduce otherwise unavailable iron precipitates, making this essential nutrient accessible for uptake via the Strategy I machinery. nih.govnih.gov This capability allows plants to thrive in a wider range of soil environments.

Furthermore, the coumarin biosynthetic pathway exhibits sophisticated, pH-dependent regulation, which itself is an evolutionary refinement. Research shows that Strategy I plants link the biosynthesis of sideretin and its precursor fraxetin to the external pH. nih.gov

Under acidic conditions , sideretin, the superior chemical reductant, is preferentially produced to directly generate Fe²⁺ for uptake. nih.gov

Under alkaline conditions , where Fe³⁺ reduction by coumarins is less effective, fraxetin production is favored. Fraxetin is a more efficient chelator at higher pH and functions primarily to mobilize and deliver chelated Fe³⁺ to the FRO2 reductase at the root surface. nih.gov

This ability to tailor the specific coumarin exudate to prevailing soil chemistry maximizes the efficiency of iron acquisition under different environmental conditions, providing a clear selective advantage. nih.gov The evolution of the sideretin pathway is therefore a key innovation that has contributed to the ecological success of many angiosperm species. nih.gov

Emerging Research Frontiers and Future Directions for Sideretin Reduced Form Studies

Systems Biology Approaches to Elucidate Complex Interactions in Iron Homeostasis

The regulation of iron homeostasis is a complex network involving nutrient sensing, signal transduction, gene expression, and metabolic shifts. Sideretin biosynthesis and exudation are integral parts of this network, and future research using systems biology approaches will be critical to unraveling its intricate connections.

A key area of investigation is the integration of the sideretin pathway with other components of the iron uptake machinery. Sideretin acts in concert with the plasma membrane-bound ferric chelate reductase (FRO2) and the ferrous iron transporter (IRT1). researchgate.netnih.gov Under acidic conditions, sideretin is the dominant chemical reductant that works alongside FRO2 to ensure a sufficient supply of ferrous iron (Fe(II)) for transport by IRT1. nih.govoup.com Systems-level models are needed to understand the dynamic interplay and potential redundancy between enzymatic reduction by FRO2 and chemical reduction by sideretin under varying environmental conditions. nih.gov

Furthermore, the transcriptional and post-transcriptional regulation of the sideretin biosynthetic pathway presents a rich area for systems analysis. The pathway involves the enzymes scopoletin (B1681571) 8-hydroxylase (S8H) and cytochrome P450 CYP82C4, which convert scopoletin to fraxetin (B1674051) and then to sideretin. nih.gov The expression of these enzymes is tightly controlled in response to iron availability and external pH. nih.gov For example, at alkaline pH, the expression of CYP82C4 is repressed, leading to an accumulation of fraxetin instead of sideretin, suggesting a pH-dependent strategic shift in coumarin (B35378) exudation. nih.govresearchgate.net Future research will likely focus on creating comprehensive regulatory network models that incorporate upstream transcription factors, signaling cascades, and feedback loops that govern the flux through this pathway in response to multiple environmental cues. nih.gov

Table 1: Key Components in the Sideretin-Mediated Iron Homeostasis Network

| Component | Type | Function |

|---|---|---|

| Sideretin | Metabolite (Coumarin) | Reduces and mobilizes insoluble Fe(III) in the rhizosphere. nih.gov |

| Fraxetin | Metabolite (Coumarin) | Precursor to sideretin; also mobilizes and reduces Fe(III), important at alkaline pH. nih.govnih.gov |

| Scopoletin | Metabolite (Coumarin) | Precursor in the sideretin biosynthetic pathway. nih.gov |

| S8H | Enzyme (2-ODD) | Catalyzes the conversion of scopoletin to fraxetin. nih.gov |

| CYP82C4 | Enzyme (Cytochrome P450) | Catalyzes the conversion of fraxetin to sideretin. nih.gov |

| PDR9 | Transporter (ABC) | Mediates the secretion of coumarins, including sideretin, into the rhizosphere. researchgate.net |

| FRO2 | Enzyme (Ferric Reductase) | Reduces Fe(III) to Fe(II) at the root surface. nih.gov |

| IRT1 | Transporter | Transports Fe(II) into root cells. nih.gov |

Structural Biology of Sideretin (Reduced Form)-Interacting Proteins and Enzymes

A fundamental understanding of how sideretin is synthesized, transported, and interacts with its targets requires detailed structural information of the associated proteins. The field of structural biology is poised to provide atomic-level insights into these processes, paving the way for structure-based protein engineering.

Future research should prioritize solving the crystal structures of the key biosynthetic enzymes, S8H and CYP82C4. nih.govnih.gov Elucidating the structure of CYP82C4, in particular, complexed with its substrate fraxetin, would reveal the specific molecular interactions responsible for the hydroxylation that produces sideretin. nih.gov This knowledge is crucial for understanding the enzyme's catalytic mechanism and substrate specificity. nih.gov Similarly, a high-resolution structure of the ATP-binding cassette (ABC) transporter PDR9, which mediates the exudation of sideretin, would be invaluable. researchgate.net Capturing the transporter in different conformational states—unbound, ATP-bound, and sideretin-bound—could illuminate the mechanism of coumarin transport across the cell membrane. mdpi.com

Such structural data would provide a powerful framework for targeted mutagenesis studies to probe the function of key amino acid residues and for rational engineering of these proteins. For instance, modifying the active site of CYP82C4 could potentially alter its efficiency or even its substrate preference, while engineering PDR9 could enhance the rate of sideretin exudation, offering new strategies for improving plant iron nutrition.

Advanced Imaging Techniques for In Situ Visualization of Sideretin (Reduced Form) Exudation and Activity

While the exudation of sideretin from roots is well-established, visualizing this process in real-time and with high spatial resolution within the complex soil environment remains a significant challenge. researchgate.net The development and application of advanced imaging techniques are critical future directions to bridge the gap between cellular processes and ecosystem-level functions. nih.gov

One promising frontier is the use of mass spectrometry imaging (MSI). Techniques like matrix-assisted laser desorption/ionization (MALDI-MSI) could be adapted to map the distribution of sideretin and its precursors directly on root surfaces and in the surrounding soil matrix (the rhizosphere). This would provide an unprecedented view of the spatio-temporal dynamics of exudation and how it is influenced by root architecture and soil heterogeneity.

Another exciting avenue is the development of specific molecular probes or biosensors for sideretin. A fluorescently tagged antibody or a synthetic receptor that specifically binds to the reduced form of sideretin could enable live-cell imaging via confocal microscopy. This would allow researchers to visualize the transport of sideretin out of root epidermal cells and track its diffusion and activity in the immediate vicinity of the root. frontiersin.org Such tools would be transformative for studying the precise locations of exudation and for quantifying the effective range of sideretin's iron-mobilizing activity.

Biotechnological Applications Beyond Direct Iron Nutrition

The unique chemical properties of sideretin—namely its strong ability to chelate and reduce metal ions—suggest a range of biotechnological applications that extend beyond improving iron uptake in crops. nih.gov Its redox-active nature is reminiscent of small-molecule electron shuttles used by microorganisms for mineral reduction. nih.gov

One potential application is in environmental bioremediation. Sideretin's capacity to mobilize iron could be harnessed to solubilize other heavy metals in contaminated soils, enhancing their uptake by hyperaccumulator plants (phytoremediation) or facilitating their removal through soil washing techniques. Engineering plants or microbes to overproduce and exude sideretin could become a novel strategy for cleaning up polluted environments.